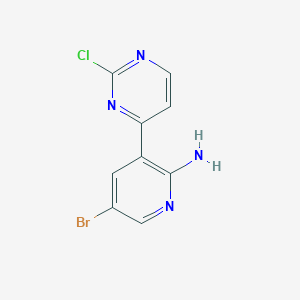
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H6BrClN4 and a molecular weight of 285.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and pyridine and pyrimidine rings, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and 2-aminopyridine.
Coupling Reaction: The brominated intermediate is then coupled with 2-chloropyrimidine under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines and pyrimidines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting cell proliferation disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the pyrimidine ring.
5-Bromo-2-chloropyrimidin-4-amine: Similar but with different substitution patterns on the pyrimidine ring.
5-Bromo-3-chloropyridin-2-amine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is unique due to its dual presence of pyridine and pyrimidine rings, which allows for versatile chemical modifications and a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C9H6BrClN4 |
|---|---|
Peso molecular |
285.53 g/mol |
Nombre IUPAC |
5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H6BrClN4/c10-5-3-6(8(12)14-4-5)7-1-2-13-9(11)15-7/h1-4H,(H2,12,14) |
Clave InChI |
HGVSBLRWAXBVFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C2=C(N=CC(=C2)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


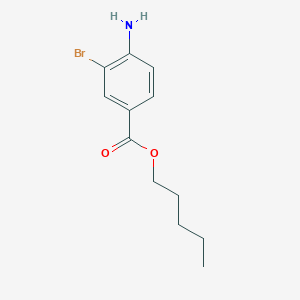
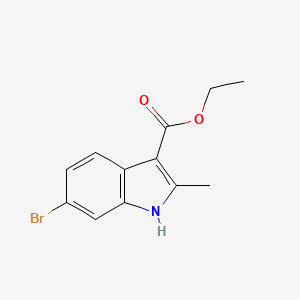
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
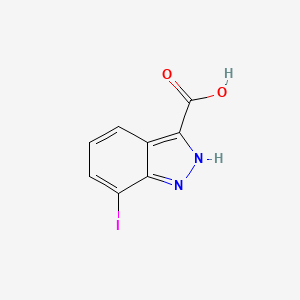
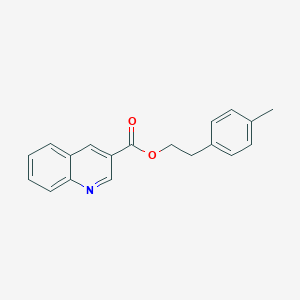
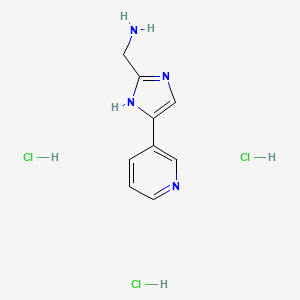
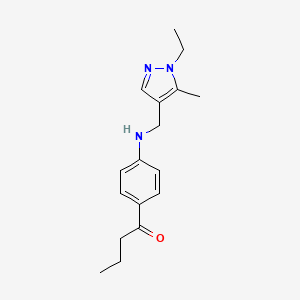
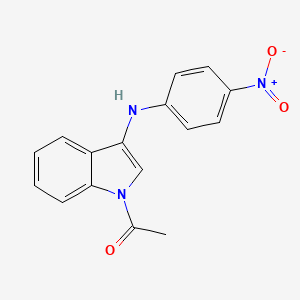
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
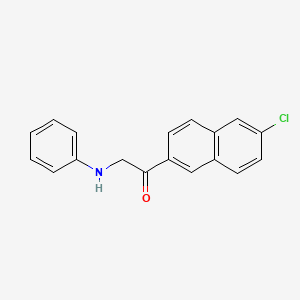

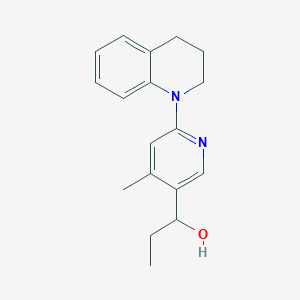
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
